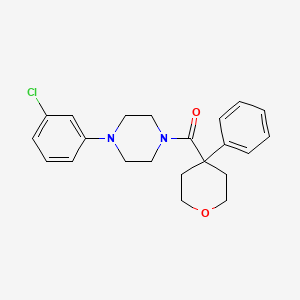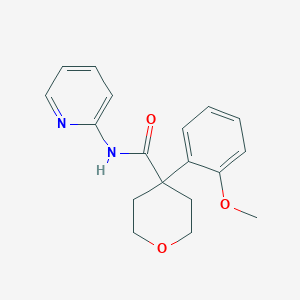![molecular formula C24H30N2O4 B6562824 1-(2-methoxyphenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine CAS No. 1091092-88-4](/img/structure/B6562824.png)
1-(2-methoxyphenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine, also known as 1-MPOP, is an organic compound belonging to the class of piperazines. It is a white, crystalline solid that is soluble in water and ethanol. This compound is of interest due to its wide range of applications in the scientific research field, including its use as a ligand for various proteins and enzymes.
Scientific Research Applications
1-(2-methoxyphenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine has a wide range of applications in scientific research. It has been used as a ligand for various proteins and enzymes, including the human serotonin transporter (hSERT) and the human dopamine transporter (hDAT). It has also been used as a substrate for the enzyme monoamine oxidase (MAO) in order to study its mechanism of action. Additionally, this compound has been used in the study of the pharmacology of various neurotransmitters, such as serotonin, dopamine, and norepinephrine.
Mechanism of Action
1-(2-methoxyphenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine binds to receptors in the brain and influences the activity of neurotransmitters. It binds to the hSERT and hDAT proteins and inhibits the reuptake of serotonin and dopamine, respectively. This results in an increase in levels of these neurotransmitters in the synapse, which can lead to changes in behavior and mood. Additionally, this compound binds to MAO and inhibits its activity, which can lead to an increase in levels of serotonin, dopamine, and norepinephrine in the synapse.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin, dopamine, and norepinephrine in the synapse. This can lead to changes in behavior and mood, as well as increased alertness and energy. Additionally, this compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animals.
Advantages and Limitations for Lab Experiments
1-(2-methoxyphenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is soluble in water and ethanol, making it easy to work with. Additionally, this compound has a wide range of applications in the study of neurotransmitter pharmacology, making it a useful tool for researchers. However, this compound is not without its limitations. It is a relatively expensive compound, and its effects on neurotransmitters in humans are still not fully understood.
Future Directions
1-(2-methoxyphenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine has many potential future directions for research. Further studies could be conducted to better understand its effects on neurotransmitters in humans, as well as its potential therapeutic applications. Additionally, research could be conducted to explore its potential as a ligand for other proteins and enzymes. Additionally, further studies could be conducted to better understand its mechanism of action and its potential side effects. Finally, research could be conducted to explore the potential of this compound as a drug for the treatment of various neurological disorders.
Synthesis Methods
1-(2-methoxyphenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine can be synthesized via a two-step process. The first step involves reacting 4-methoxy-2-nitrobenzaldehyde with ethylenediamine in the presence of an acid catalyst, such as hydrochloric acid, to form 4-methoxy-2-aminobenzaldehyde. This intermediate compound is then reacted with 1-chloro-2-methoxybenzene in the presence of a base catalyst, such as potassium carbonate, to form this compound.
Properties
IUPAC Name |
[4-(2-methoxyphenyl)oxan-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-28-21-9-5-3-7-19(21)24(11-17-30-18-12-24)23(27)26-15-13-25(14-16-26)20-8-4-6-10-22(20)29-2/h3-10H,11-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJYTSJXEXNZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B6562749.png)
![4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide](/img/structure/B6562751.png)
![N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562758.png)




![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide](/img/structure/B6562794.png)
![1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562797.png)
![1-(2-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562801.png)

![1-(3-chlorophenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562816.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide](/img/structure/B6562826.png)
![5-bromo-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)furan-2-carboxamide](/img/structure/B6562831.png)
